molecular formula C10H11F3N2O2 B15226410 Methyl (R)-2-amino-3-(6-(trifluoromethyl)pyridin-3-yl)propanoate

Methyl (R)-2-amino-3-(6-(trifluoromethyl)pyridin-3-yl)propanoate

Cat. No.: B15226410
M. Wt: 248.20 g/mol
InChI Key: OHIOGPXRWIHXSB-SSDOTTSWSA-N
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Description

Methyl ®-2-amino-3-(6-(trifluoromethyl)pyridin-3-yl)propanoate is a compound of significant interest in the field of organic chemistry. This compound features a trifluoromethyl group attached to a pyridine ring, which imparts unique chemical properties. The presence of the trifluoromethyl group is known to enhance the compound’s stability and lipophilicity, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-2-amino-3-(6-(trifluoromethyl)pyridin-3-yl)propanoate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of temperature, pressure, and reagent addition to ensure high yield and purity. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl ®-2-amino-3-(6-(trifluoromethyl)pyridin-3-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Nucleophilic substitution reactions are common, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) in aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Methyl ®-2-amino-3-(6-(trifluoromethyl)pyridin-3-yl)propanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl ®-2-amino-3-(6-(trifluoromethyl)pyridin-3-yl)propanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl ®-2-amino-3-(4-(trifluoromethyl)phenyl)propanoate
  • Methyl ®-2-amino-3-(2-(trifluoromethyl)pyridin-3-yl)propanoate

Uniqueness

Methyl ®-2-amino-3-(6-(trifluoromethyl)pyridin-3-yl)propanoate is unique due to the position of the trifluoromethyl group on the pyridine ring. This specific positioning influences the compound’s electronic properties and reactivity, making it distinct from other similar compounds .

Properties

Molecular Formula

C10H11F3N2O2

Molecular Weight

248.20 g/mol

IUPAC Name

methyl (2R)-2-amino-3-[6-(trifluoromethyl)pyridin-3-yl]propanoate

InChI

InChI=1S/C10H11F3N2O2/c1-17-9(16)7(14)4-6-2-3-8(15-5-6)10(11,12)13/h2-3,5,7H,4,14H2,1H3/t7-/m1/s1

InChI Key

OHIOGPXRWIHXSB-SSDOTTSWSA-N

Isomeric SMILES

COC(=O)[C@@H](CC1=CN=C(C=C1)C(F)(F)F)N

Canonical SMILES

COC(=O)C(CC1=CN=C(C=C1)C(F)(F)F)N

Origin of Product

United States

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